(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid
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Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid , often abbreviated as Boc-tyrosine , is an amino acid derivative . It belongs to the class of non-proteinogenic amino acids and is commonly used in peptide synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a hydroxyphenyl moiety.
Synthesis Analysis
The synthesis of Boc-tyrosine involves several steps. One common approach is the Fmoc/Boc solid-phase peptide synthesis (SPPS) method. Here are the key steps:
Protection of the Amino Group (Boc Protection) :
- The amino group of tyrosine is protected using the tert-butoxycarbonyl (Boc) group.
- This step prevents unwanted side reactions during subsequent reactions.
Activation of the Carboxylic Acid Group :
- The carboxylic acid group of tyrosine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .
- This allows for efficient coupling with other amino acids.
Coupling with Fmoc-Tyrosine :
- Boc-tyrosine is coupled with Fmoc-tyrosine (another protected tyrosine derivative) on a solid support.
- The Fmoc group serves as a temporary protecting group for the phenolic hydroxyl.
Deprotection and Cleavage :
- After peptide assembly, the Boc group is removed using acidic conditions (e.g., trifluoroacetic acid, TFA ).
- The fully synthesized peptide is cleaved from the resin.
Molecular Structure Analysis
The molecular structure of Boc-tyrosine consists of the following components:
- A phenolic hydroxyl group (3-hydroxyphenyl)
- An amino group (protected by Boc)
- A carboxylic acid group
Chemical Reactions Analysis
Boc-tyrosine participates in various chemical reactions, including:
- Peptide bond formation : It serves as a building block in peptide synthesis.
- Functional group transformations : Deprotection of the Boc group and subsequent reactions.
Physical And Chemical Properties Analysis
- Melting Point : Boc-tyrosine typically melts around 150-160°C .
- Solubility : It is soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Scientific Research Applications
- Summary of the Application : The tert-butoxycarbonyl (Boc) group finds large applications in synthetic organic chemistry . It is used for the protection of amines in the synthesis of various organic compounds .
- Methods of Application or Experimental Procedures : A method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
- Results or Outcomes : The resultant flow process was found to be more efficient and versatile compared to the batch .
Safety And Hazards
- Boc-tyrosine is generally considered safe when handled properly.
- However, standard laboratory safety precautions should be followed, including the use of appropriate personal protective equipment (PPE) and proper ventilation.
Future Directions
Research on Boc-tyrosine continues to explore its applications in:
- Peptide-based drug development
- Bioconjugation strategies
- Functionalized materials
properties
IUPAC Name |
(3S)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIMLFKCLBBZKH-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426615 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid | |
CAS RN |
499995-79-8 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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